molecular formula C20H16N4O4S B11001517 methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11001517
M. Wt: 408.4 g/mol
InChI Key: QMYIUEZDEYHWIE-UHFFFAOYSA-N
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Description

Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring an indazole moiety, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indazole Moiety: Starting with a suitable precursor such as o-phenylenediamine, the indazole ring is formed through cyclization reactions.

    Thiazole Ring Construction: The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling Reactions: The indazole and thiazole intermediates are coupled using appropriate reagents like carbonyldiimidazole (CDI) to form the desired compound.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Nitrated or halogenated aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Medicine

In medicinal chemistry, methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is investigated for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial compound. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indazole moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The thiazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate enhances its solubility and may improve its interaction with biological targets compared to similar compounds. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 2-(1H-indazole-3-carbonylamino)-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H16N4O4S/c1-27-14-10-6-4-8-12(14)17-16(19(26)28-2)21-20(29-17)22-18(25)15-11-7-3-5-9-13(11)23-24-15/h3-10H,1-2H3,(H,23,24)(H,21,22,25)

InChI Key

QMYIUEZDEYHWIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)C3=NNC4=CC=CC=C43)C(=O)OC

Origin of Product

United States

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